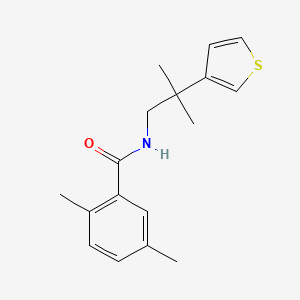

![molecular formula C15H9F2N3O3S B2571583 (E)-3,4-ジフルオロ-N-(3-メチル-6-ニトロベンゾ[d]チアゾール-2(3H)-イリデン)ベンザミド CAS No. 313505-31-6](/img/structure/B2571583.png)

(E)-3,4-ジフルオロ-N-(3-メチル-6-ニトロベンゾ[d]チアゾール-2(3H)-イリデン)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

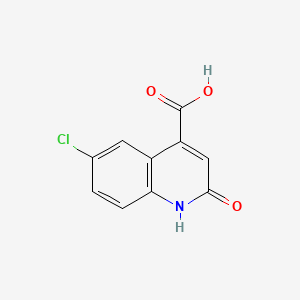

(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide is a useful research compound. Its molecular formula is C15H9F2N3O3S and its molecular weight is 349.31. The purity is usually 95%.

BenchChem offers high-quality (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗結核活性

この化合物は、抗結核剤としての可能性から注目を集めています。研究者らは、この化合物を含む様々なベンゾチアゾール誘導体を合成し、結核菌 (M. tuberculosis)に対する阻害活性を評価しました。 これらの新たに合成された分子の阻害濃度は、標準的な参照薬と比較されました 。さらなる研究では、これらの誘導体の構造活性相関(SAR)が調査され、マイコバクテリア細胞壁生合成経路の重要な酵素であるDprE1タンパク質を標的とする強力な阻害剤を特定するための分子ドッキング研究が行われました。

合成とグリーンケミストリー

研究者らは、ベンゾチアゾール誘導体を合成するための効率的かつ環境に優しい方法を開発してきました。 例えば、一鍋式多成分反応が、ベンゾチアゾールをベースとするものも含めて、置換されたハントツチアゾール誘導体を生成するために用いられています 。これらの合成アプローチは、持続可能な化学の実践に貢献します。

その他の用途

抗結核活性は研究の重要な分野ですが、研究者はその他の潜在的な用途も調査する可能性があります。これには、抗菌特性、酵素阻害、さらには他の病気における役割の探求が含まれる可能性があります。

要約すると、(E)-3,4-ジフルオロ-N-(3-メチル-6-ニトロベンゾ[d]チアゾール-2(3H)-イリデン)ベンザミドは、抗結核研究において有望であり、様々な科学分野におけるさらなる探求の機会を提供します。 研究者は、その可能性を解き明かし、その生物学的効果と用途に関する理解に貢献し続けています 。特定の側面に関するより詳細な情報が必要な場合は、お気軽にお尋ねください!😊

作用機序

Target of Action

The primary targets of the compound (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide are neural pathways involved in seizures . This compound demonstrates promising results as an anti-convulsant agent .

Mode of Action

(E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with the neural pathways involved in seizures . This interaction is crucial for the development of targeted therapeutic interventions .

Biochemical Pathways

The compound (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide affects the neural pathways involved in seizures . The downstream effects of this interaction lead to its potential effectiveness in the treatment of resistant seizures .

Result of Action

The molecular and cellular effects of (E)-3,4-difluoro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide’s action result in its potential effectiveness as an anti-convulsant agent . It shows potential in the treatment of resistant seizures .

特性

IUPAC Name |

3,4-difluoro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F2N3O3S/c1-19-12-5-3-9(20(22)23)7-13(12)24-15(19)18-14(21)8-2-4-10(16)11(17)6-8/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYRUBVPVFMQJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

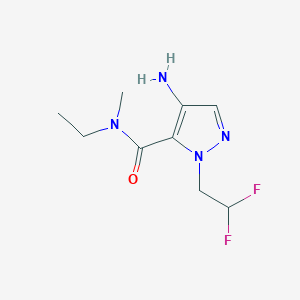

![3-(2-methoxyphenyl)-2-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2571502.png)

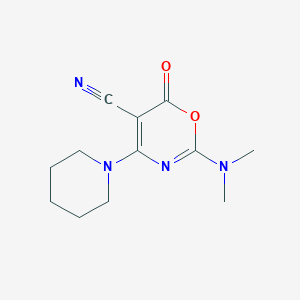

![2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2571505.png)

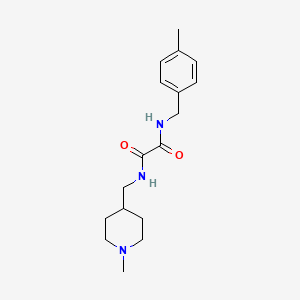

![N-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]glycine](/img/structure/B2571507.png)

![5-(3-hydroxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2571508.png)

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea](/img/structure/B2571518.png)

![N-butyl-N'-{[3-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2571520.png)

![4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2571521.png)